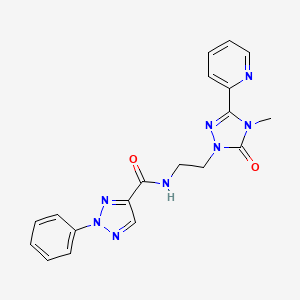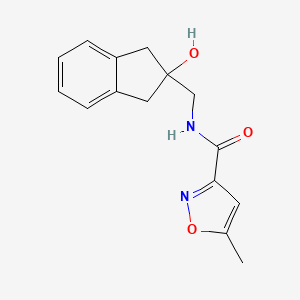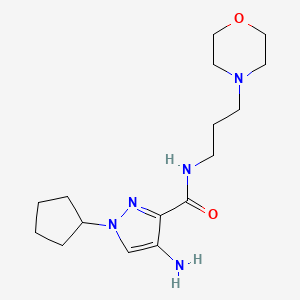
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. This compound has been studied extensively for its potential therapeutic applications and has shown promising results in preclinical studies.
Wirkmechanismus
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways that are involved in disease progression. This compound targets the protein kinase B (AKT) pathway, which is involved in cell proliferation, survival, and migration. By inhibiting this pathway, 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity, which allows for specific targeting of disease-related pathways. However, one limitation of this compound is its low solubility, which can affect its effectiveness in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the development and use of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide. One potential application is in combination therapy for cancer, where this compound can be used in combination with other drugs to enhance their effectiveness. Another future direction is in the development of more soluble analogs of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, which can improve its effectiveness in certain experimental conditions. Additionally, further studies are needed to explore the potential therapeutic applications of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide in other diseases such as neurodegenerative disorders and metabolic diseases.
In conclusion, 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its mechanism of action, pharmacokinetic profile, and favorable safety profile make it a promising candidate for further development and use in the clinic. Further research is needed to fully explore its potential therapeutic applications and to develop more effective analogs of this compound.
Synthesemethoden
The synthesis of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide involves a multistep process that includes the formation of the pyrazole ring, the introduction of the morpholine group, and the coupling of the carboxamide moiety. The final product is obtained through a series of purification steps that ensure the purity and quality of the compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, this compound has shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation and autoimmune disorders, 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has shown to reduce inflammation and improve disease symptoms.
Eigenschaften
IUPAC Name |
4-amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c17-14-12-21(13-4-1-2-5-13)19-15(14)16(22)18-6-3-7-20-8-10-23-11-9-20/h12-13H,1-11,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVIDIYZLXOQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)NCCCN3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-cyclopropylisoxazol-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2870601.png)

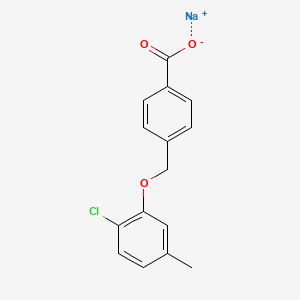
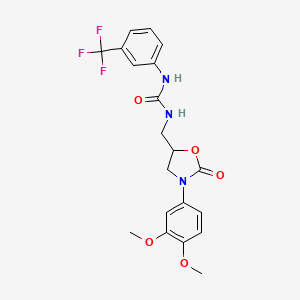
![N-[[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]prop-2-enamide](/img/structure/B2870606.png)

![4-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2870608.png)
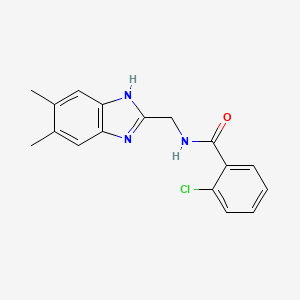
![methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2870612.png)
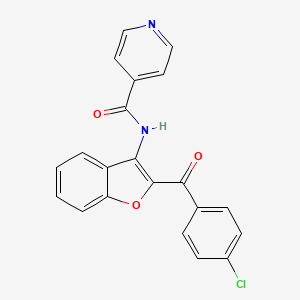

![3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride](/img/structure/B2870622.png)
